Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:
Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].
By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].
PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].
The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:
Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].
Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].
Tetra(ethylene glycol) dithiol is a chemical compound with the molecular formula . It features two thiol groups (-SH) attached to a tetraethylene glycol backbone, making it a versatile molecule for various chemical applications. This compound is typically synthesized to serve as a cross-linking agent in polymer chemistry and materials science due to its ability to form strong covalent bonds through thiol-ene click reactions and Michael addition reactions.
Tetra(ethylene glycol) dithiol can be synthesized through various methods:
Interaction studies involving tetra(ethylene glycol) dithiol primarily focus on its reactivity with different substrates. Its thiol groups can interact with various electrophiles, making it a valuable reagent in organic synthesis and material science. Research has indicated that its ability to form stable thioether linkages enhances the mechanical properties of polymer networks created using this compound .
Tetra(ethylene glycol) dithiol is part of a broader class of compounds that include other thiol-functionalized polyethers. Here are some similar compounds:
Compound | Structure Description | Unique Features |
---|---|---|
Diethylene Glycol Dithiol | Two ethylene glycol units with two thiol groups | Shorter chain length compared to tetraethylene |
Triethylene Glycol Dithiol | Three ethylene glycol units with two thiol groups | Intermediate chain length, differing reactivity |
Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol chains | Versatile applications but less reactive than tetra- |
Tetra(ethylene glycol) Monothiol | One thiol group attached to the tetraethylene glycol | Only one reactive site compared to dithiol |
Uniqueness: Tetra(ethylene glycol) dithiol stands out due to its balanced chain length and dual thiol functionality, which provides enhanced reactivity and versatility compared to its mono- or shorter-chain counterparts.
Tetra(ethylene glycol) dithiol, also known as 2,2'-[2,2'-oxybis(ethane-2,1-diyl)bis(oxy)]diethanethiol, is a bifunctional compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol [33]. This compound features two terminal thiol groups connected by a tetraethylene glycol chain, making it valuable for various applications in organic synthesis and materials science [34].
The synthesis of tetra(ethylene glycol) dithiol via thiol-ester intermediates represents one of the most efficient and widely employed methodologies [1]. This approach typically involves the conversion of tetraethylene glycol to a bis-thioacetate intermediate, followed by hydrolysis to yield the desired dithiol product [3].
The thioacetate method is particularly advantageous as it allows for the isolation of protected mercaptan intermediates, which can be stored and deprotected when needed, thereby preventing the formation of disulfide byproducts [3]. The general synthetic route involves the following steps:
The reaction conditions for the thioacetate method typically involve:
Reaction Step | Reagents | Conditions | Yield |
---|---|---|---|
Tosylation | Tetraethylene glycol, p-toluenesulfonyl chloride, triethylamine | 0°C to room temperature, overnight | 65% monotosylate, 15% ditosylate [3] |
Thioacetate formation | Ditosylate, sodium thioacetate, acetonitrile | Room temperature, 3 hours, under argon | High conversion [3] |
Hydrolysis | Thioacetate intermediate, 1M HCl | Reflux, 2 hours | 74% [1] |
The overall yield for this method (56%) is significantly higher than alternative approaches such as the Bunte salt method (13%) and other modified thioacetate methods (16%) [3].
An alternative approach involves the use of Williamson ether synthesis to prepare tetra(ethylene glycol) dithiol [40]. This method employs:
The NaH/THF system at 40°C provides a good balance between reaction progress and depolymerization rate during the Williamson coupling step [40].
Enzymatic catalysis offers a more environmentally friendly approach to synthesizing tetra(ethylene glycol) dithiol derivatives with high selectivity and under mild conditions [15]. Candida antarctica Lipase B (CALB) has emerged as a particularly effective biocatalyst for the transesterification of tetraethylene glycol with thiol-containing compounds [12] [15].
The CALB-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) proceeds in a step-wise manner under solvent-less conditions [15]. This reaction pathway involves:
The reaction proceeds through the following steps:
Step | Process | Time | Product |
---|---|---|---|
1 | Initial transesterification | 15 minutes | TEG-monothiol [15] |
2 | Second transesterification | 8 hours | TEG-dithiol [15] |
3 | Additional reaction with fresh CALB and MP-SH | Variable | Higher yield of dithiol [15] |
The structure of the products can be confirmed by 1H-NMR and 13C-NMR spectroscopy, with MALDI-ToF mass spectrometry verifying the absence of undesired byproducts [15] [16].
Enzymatic catalysis offers several advantages for the synthesis of tetra(ethylene glycol) dithiol derivatives:
The catalytic cycle of CALB involves the formation of tetrahedral intermediates stabilized by the oxyanion hole of the enzyme via hydrogen bonds from glutamine (Gln106) and threonine (Thr40) [12]. This mechanism enables the efficient and selective functionalization of tetraethylene glycol with thiol groups [12] [15].
The synthesis of tetra(ethylene glycol) dithiol has been increasingly explored through green chemistry approaches that minimize environmental impact while maintaining or improving reaction efficiency [18] [21]. Solvent-free and environmentally friendly methodologies represent significant advancements in sustainable synthesis of this compound [15].
One of the most promising green chemistry approaches involves solvent-free enzymatic catalysis using CALB as a heterogeneous catalyst [15]. This method offers several environmental advantages:
The transesterification of methyl 3-mercaptopropionate with tetraethylene glycol under solvent-less conditions has been demonstrated to produce both monothiol and dithiol derivatives with high efficiency [15] [16].
For applications requiring disulfide polymers derived from tetra(ethylene glycol) dithiol, green oxidation methods have been developed using environmentally benign oxidizing agents [18]. These methods employ:
Interestingly, tetraethylene glycol itself has been identified as an environmentally friendly solvent that can be used in green chemistry applications [22]. When used as a solvent or co-solvent, it offers:
This dual role of tetraethylene glycol as both a reactant and potential green solvent highlights its versatility in sustainable chemistry applications [19] [22].
The purification of tetra(ethylene glycol) dithiol presents unique challenges due to its high polarity and the potential for disulfide formation through oxidation of the thiol groups [3] [23]. Effective purification strategies and yield optimization techniques are essential for obtaining high-purity product [3].
Column chromatography represents one of the most common purification methods for tetra(ethylene glycol) dithiol and its intermediates [3] [25]. Key considerations include:
The purification of thioacetate intermediates can be achieved using dichloromethane as the eluent, resulting in high yields (91%) of the protected compound [27].
A critical aspect of purifying tetra(ethylene glycol) dithiol is preventing the oxidation of thiol groups to form disulfides [3]. Strategies include:
Several approaches have been developed to optimize the yield of tetra(ethylene glycol) dithiol synthesis:
Strategy | Method | Yield Improvement |
---|---|---|
Reaction condition optimization | Using thioacetate method instead of Bunte salt method | Increase from 13% to 56% overall yield [3] |
Intermediate isolation | Isolation of protected thioacetate intermediates | Prevention of disulfide byproducts [3] |
Solvent system optimization | Using acetonitrile/dichloromethane for purification | Reduced silica contamination compared to ethanol-based systems [3] |
Enzymatic catalysis | CALB-catalyzed transesterification under solvent-less conditions | High conversion efficiency with minimal byproducts [15] |
The thioacetate method has been demonstrated to be particularly effective, requiring only three steps compared to four steps for the Bunte salt method, while achieving significantly higher overall yields [3].
The final purification of tetra(ethylene glycol) dithiol often involves:
Tetra(ethylene glycol) dithiol exhibits distinct thermodynamic characteristics that differentiate it from its parent compound, tetraethylene glycol. The compound has a molecular weight of 226.36 grams per mole [1] [2] [3], representing an increase of 32.13 grams per mole compared to tetraethylene glycol (194.23 grams per mole) [4] [5]. This molecular weight increase corresponds precisely to the replacement of two hydroxyl groups (-OH) with two thiol groups (-SH), where each substitution adds 16.06 grams per mole.
The melting point of tetra(ethylene glycol) dithiol has not been specifically reported in the available literature [1] [2] [3]. This absence of data represents a significant gap in the thermodynamic characterization of this compound. For comparison, tetraethylene glycol exhibits melting points ranging from -5.6°C to -9.4°C [4] [5] [6], suggesting that the dithiol derivative may have a similar melting point range, though the presence of thiol groups could influence intermolecular hydrogen bonding patterns and potentially alter this property.
Similarly, the boiling point of tetra(ethylene glycol) dithiol remains unreported in current literature [1] [2] [3]. Tetraethylene glycol demonstrates boiling points between 308°C and 327.3°C [4] [5] [6], and the dithiol derivative would be expected to have a comparable or potentially higher boiling point due to increased molecular weight and possible intermolecular interactions through thiol groups.
The compound exists as a liquid at room temperature [3] [7], indicating that its melting point is below ambient conditions. The density at 25°C is consistently reported as 1.100 grams per milliliter [3] [7], which is slightly lower than tetraethylene glycol's density of 1.125 grams per milliliter [5]. This density difference of 0.025 grams per milliliter suggests that despite the higher molecular weight, the dithiol groups may create a less compact molecular arrangement compared to the hydroxyl groups in the parent compound.
The refractive index is reported as n20/D 1.502 [3], measured at 20°C using the sodium D-line. This optical property indicates the compound's interaction with light and is useful for identification and purity assessment.
Property | Tetraethylene Glycol | Tetra(ethylene glycol) dithiol | Difference |
---|---|---|---|
Molecular Weight (g/mol) | 194.23 | 226.36 | +32.13 |
Melting Point (°C) | -5.6 to -9.4 | Not reported | Unknown |
Boiling Point (°C) | 308 to 327.3 | Not reported | Unknown |
Density at 25°C (g/mL) | 1.125 | 1.100 | -0.025 |
Flash Point (°C) | 182 | >110 | Lower |
The solubility characteristics and partition coefficients of tetra(ethylene glycol) dithiol represent another area where comprehensive data is notably absent from current literature. Water solubility data for this compound has not been reported [8] [9], despite the structural similarity to polyethylene glycols, which are known for their excellent water miscibility [10] [11].
The octanol-water partition coefficient (Log P) has not been determined for tetra(ethylene glycol) dithiol [8] [9]. This parameter is crucial for understanding the compound's lipophilicity and potential bioavailability. Given the hydrophilic nature of the ethylene glycol backbone and the presence of thiol groups, the compound would likely exhibit moderate to high water solubility, though the exact quantification remains to be established.
Partition coefficients in various solvent systems have not been systematically investigated [8] [9]. This represents a significant limitation for applications requiring precise understanding of distribution behavior between different phases. The structural characteristics suggest that the compound would likely be miscible with polar solvents and potentially show limited solubility in non-polar systems.
The absence of comprehensive solubility data may be attributed to the specialized nature of this compound and its primary use as a cross-linking reagent [3] rather than as a general solvent or pharmaceutical intermediate. Future research should focus on establishing these fundamental physicochemical parameters to enable broader applications.
Property | Status | Notes |
---|---|---|
Water Solubility | Not available | Expected to be high based on structural similarity to PEGs |
Log P (Octanol/Water) | Not available | Likely negative due to hydrophilic backbone |
Partition Coefficients | Not available | Systematic investigation needed |
Tetra(ethylene glycol) dithiol exhibits significant reactivity toward environmental factors, particularly oxygen, light, and moisture, which directly impacts its stability and storage requirements.
Oxygen Reactivity: The compound demonstrates susceptible behavior toward oxidation [12] [13] [14]. The thiol groups (-SH) are particularly vulnerable to oxidative processes, readily forming disulfide bridges (R-S-S-R) upon exposure to atmospheric oxygen. This reactivity has been extensively documented in polymer science applications, where controlled oxidation of thiol groups is utilized for cross-linking reactions [12]. Research on thiol-ene photopolymerization systems reveals that molecular oxygen acts as a radical scavenger, leading to the formation of reactive oxygen species such as peroxy radicals [12]. However, unlike acrylate systems that are inhibited by oxygen, thiol-ene reactions can actually be propagated by reactive oxygen species, consuming them in the process [12].
Studies on similar dithiol compounds demonstrate that air exposure causes progressive degradation [13] [14]. Tetraethylene glycol, when aged at 70°C in dry air, shows decomposition, while remaining stable in nitrogen atmospheres [14]. The presence of water vapor in air reduces the degradation rate, suggesting a complex interaction between moisture and oxidative processes [14].
Light Sensitivity: The compound exhibits light sensitivity, necessitating storage in cool, dark conditions [15] [16]. Commercial suppliers recommend storage temperatures of 2-8°C and protection from light exposure [3] [16]. This photosensitivity is likely related to the potential for light-induced radical formation, which can initiate unwanted polymerization or degradation reactions.
Moisture Reactivity: Tetra(ethylene glycol) dithiol demonstrates hygroscopic properties [17], meaning it readily absorbs moisture from the atmosphere. This characteristic is inherited from the ethylene glycol backbone, which is known for strong water interactions [10] [17]. The hygroscopic nature affects both storage requirements and handling procedures, as absorbed moisture can influence the compound's reactivity and purity.
The compound's storage stability is significantly enhanced by controlling environmental factors. Metal ions can dramatically affect degradation rates - copper acetate and ferric chloride inhibit degradation, while nickel sulfate accelerates it [14]. This suggests that trace metal contamination can have profound effects on compound stability.
Reactivity Factor | Behavior | Environmental Conditions | Stability Impact |
---|---|---|---|
Oxygen | Susceptible to oxidation | Air exposure causes degradation | Forms disulfide bridges |
Light | Photosensitive | Requires dark storage | Can initiate radical reactions |
Moisture | Hygroscopic | Absorbs atmospheric water | Affects purity and reactivity |
The stability and degradation behavior of tetra(ethylene glycol) dithiol exhibits strong pH dependence, with distinct degradation mechanisms operating under different pH conditions.
Hydrolytic Degradation: The primary degradation pathway involves ester bond hydrolysis [18] [19] [20]. Research on thiol-ene hydrogels containing similar structural motifs demonstrates that degradation follows pseudo-first-order kinetics [18]. The hydrolysis rate is strongly pH-dependent, with basic conditions significantly accelerating the process. Studies show that increasing buffer pH from 7.4 to 8.0 can increase ester hydrolysis rates from 0.024 ± 0.001 to 0.057 ± 0.002 per day [18].
pH-Dependent Kinetics: The compound demonstrates enhanced stability under acidic conditions [18]. Hydrogels containing tetra(ethylene glycol) derivatives incubated at pH 6.0 remain stable with constant swelling ratios over 45-day periods, while the same materials show progressive degradation at pH 7.4 and 8.0 [18]. This pH-dependent behavior follows the relationship where degradation rate is proportional to hydroxide ion concentration [18].
Base-Catalyzed Degradation: Under alkaline conditions, the degradation mechanism involves nucleophilic attack by hydroxide ions on ester carbonyl carbons proximal to thioether linkages [18]. The rate constant for this process increases approximately 4-fold for each unit increase in pH within the physiological range [18]. However, the actual observed increase is often less than theoretical predictions due to the formation of acidic degradation products that buffer the system and retard further degradation [18].
Oxidative Degradation Pathways: Parallel to hydrolytic processes, thiol oxidation represents a significant degradation pathway [18] [21]. This process is relatively pH-independent but can be accelerated by base-catalyzed conditions that promote thioether bond oxidation [18]. The oxidation products include disulfide bridges and higher molecular weight species formed through radical coupling reactions.
Thermal Degradation: At elevated temperatures, the compound undergoes thermal decomposition through multiple pathways [14] [22]. Thermal analysis studies on related polyethylene glycol compounds show decomposition onset temperatures between 523-623 K, with complete degradation above 723 K [22]. The decomposition products vary with temperature and atmospheric conditions, with nitrogen atmospheres providing greater stability than air [14].
Degradation Product Analysis: The degradation pathways yield characteristic products that can be used for monitoring stability. Hydrolytic degradation produces carboxylic acid end groups [18], while oxidative processes generate disulfide linkages and higher molecular weight oligomers [14]. The main degradation product under oxidative conditions is typically of higher molecular weight than the starting material [14].
Environmental Factors Affecting Degradation: The degradation rate is influenced by multiple environmental factors beyond pH. Water content significantly affects hydrolysis kinetics, with higher water activity accelerating ester bond cleavage [18]. Temperature follows Arrhenius behavior, with rate constants doubling approximately every 10°C increase [18]. Ionic strength and the presence of metal catalysts can also modulate degradation rates [14].
Degradation Pathway | pH Dependence | Mechanism | Rate Factors | Primary Products |
---|---|---|---|---|
Hydrolytic | Base-catalyzed (pH 7.4-8.0) | Ester bond hydrolysis | Increases with pH, temperature | Carboxylic acids |
Oxidative | pH-independent | Thiol oxidation | Accelerated by oxygen, light | Disulfide bridges |
Thermal | Not pH-dependent | Multiple decomposition routes | Temperature-dependent | Various oligomers |
Acute Toxic;Irritant